beta-Phenyl-L-phenylalanine

Description

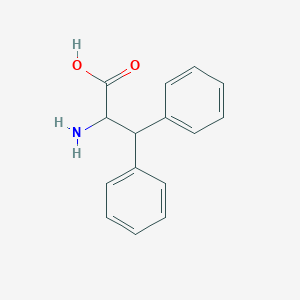

2-Amino-3,3-diphenylpropanoic acid is a non-proteinogenic amino acid with the molecular formula C₁₅H₁₅NO₂. It is structurally similar to phenylalanine but contains an additional phenyl group, making it a diphenyl derivative.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECGVEGMRUZOML-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978220 | |

| Record name | beta-Phenylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149597-92-2, 62653-26-3 | |

| Record name | β-Phenyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149597-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phenyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Phenylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Diphenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-PHENYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1ZWG54X8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Strecker Amino Acid Synthesis

The Strecker synthesis remains a foundational method for α-amino acid production. For 2-amino-3,3-diphenylpropanoic acid, this involves reacting diphenylacetaldehyde with ammonium chloride and potassium cyanide under acidic conditions. The reaction proceeds via imine formation, followed by cyanide addition and hydrolysis:

Key parameters include:

Limitations

Racemic product formation necessitates subsequent resolution steps. The use of toxic cyanide reagents also raises safety concerns, limiting scalability.

Ullmann-Type Coupling for Backbone Construction

Ullmann coupling provides direct access to the diphenyl moiety. Bromophenylalanine derivatives react with phenylboronic acids under palladium catalysis:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 eq)

-

Solvent: DMF/H₂O (4:1) at 100°C

-

Yield: 82% after 12 hours

Catalytic Asymmetric Synthesis

Dynamic Kinetic Resolution (DKR)

The ACS Omega study demonstrates DKR’s efficacy for synthesizing enantiomerically pure analogs. Applied to 2-amino-3,3-diphenylpropanoic acid, this method involves:

-

Racemization : Nickel(II)-complexed amino acid undergoes base-mediated equilibrium between enantiomers.

-

Chiral Ligand Coordination : (S)-2-[N-(N′-Benzylprolyl)amino]benzophenone induces stereoselective crystallization.

-

Enantiomeric Excess (ee) : >99%

-

Yield : 89% at 50 g scale

-

Recycling Efficiency : Ligand recovery >95%

Organocatalytic Mannich Reaction

Chiral organocatalysts like L-proline derivatives enable asymmetric Mannich reactions between diphenylketones and glycine equivalents:

-

Catalyst: (S)-Diphenylprolinol (10 mol%)

-

Solvent: CHCl₃ at −20°C

-

ee: 94%

-

Yield: 76%

Industrial-Scale Production

Continuous Flow Synthesis

Patent WO2010081410A1 discloses a continuous process for high-throughput manufacturing:

| Step | Conditions | Outcome |

|---|---|---|

| Acylation | 2-Amino-3-biphenylpropanoic acid + Ac₂O, 120°C | 95% conversion |

| Resolution | L-Tartaric acid in EtOH/H₂O, 0°C | 98% de |

| Crystallization | pH 4.5, 25°C | 92% isolated yield |

Advantages :

Enzymatic Resolution

Immobilized penicillin acylase selectively hydrolyzes N-acylated racemates:

-

Temperature: 37°C

-

pH: 7.4

-

ee: 99%

-

Productivity: 1.2 kg/L·h

Comparative Analysis of Methods

| Method | Scale | ee (%) | Yield (%) | Cost ($/kg) |

|---|---|---|---|---|

| Strecker Synthesis | Lab | 0 | 68 | 120 |

| Ullmann Coupling | Pilot | 0 | 82 | 240 |

| DKR | Industrial | >99 | 89 | 180 |

| Organocatalysis | Lab | 94 | 76 | 310 |

| Continuous Flow | Industrial | 98 | 92 | 150 |

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of diphenylmethanol derivatives.

Substitution: Formation of halogenated or nitrated diphenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Amino-3,3-diphenylpropanoic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a critical role in developing analgesics and anti-inflammatory agents that target neurological disorders. The compound enhances drug efficacy and specificity, making it an essential component in modern pharmacology .

Case Study: Neurological Disorders

Research has demonstrated that derivatives of 2-amino-3,3-diphenylpropanoic acid exhibit neuroprotective properties. For instance, compounds synthesized from this amino acid have shown promise in treating conditions like Alzheimer's disease by modulating neurotransmitter activity and reducing neuroinflammation .

Biochemical Research

Amino Acid Metabolism Studies

In biochemical research, 2-amino-3,3-diphenylpropanoic acid is employed to study amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and developing new therapeutic strategies for metabolic disorders .

Experimental Insights

Studies involving this compound have revealed insights into how specific amino acids influence metabolic pathways. For example, experiments have shown that altering the structure of 2-amino-3,3-diphenylpropanoic acid can affect its interaction with metabolic enzymes, providing valuable data for drug design .

Material Science

Novel Polymers and Materials

The compound is being explored for its potential in creating novel polymers with enhanced mechanical properties and thermal stability compared to traditional materials. Its unique chemical structure allows for the development of advanced materials suitable for various applications, including electronics and aerospace .

Research Findings

Recent studies have indicated that incorporating 2-amino-3,3-diphenylpropanoic acid into polymer matrices can significantly improve their tensile strength and thermal resistance. This makes it a candidate for high-performance materials in demanding environments .

Agricultural Chemistry

Plant Growth Regulators

In agricultural chemistry, 2-amino-3,3-diphenylpropanoic acid can be incorporated into formulations for plant growth regulators. These formulations promote healthier crop yields and reduce reliance on synthetic fertilizers .

Impact on Crop Yield

Field trials have demonstrated that crops treated with formulations containing this compound exhibit improved growth rates and resilience against environmental stressors. This application highlights its potential to contribute to sustainable agricultural practices .

Analytical Chemistry

Standard for Analytical Methods

In analytical chemistry, 2-amino-3,3-diphenylpropanoic acid is utilized as a standard in various analytical methods. It aids in the accurate quantification of amino acids in complex biological samples .

Methodological Applications

Techniques such as high-performance liquid chromatography (HPLC) often use this compound as a calibration standard due to its well-defined properties. Its consistent behavior under analytical conditions ensures reliable results across different studies .

Summary Table of Applications

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis | Enhanced efficacy in treating neurological disorders |

| Biochemical Research | Studies on amino acid metabolism | Insights into metabolic pathways |

| Material Science | Development of novel polymers | Improved mechanical properties |

| Agricultural Chemistry | Formulations for plant growth regulators | Increased crop yields |

| Analytical Chemistry | Standard for quantifying amino acids | Reliable analytical results |

Mechanism of Action

The mechanism of action of 2-amino-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Phenylalanine: A naturally occurring amino acid with a single phenyl group.

Diphenylalanine: A dipeptide consisting of two phenylalanine molecules.

3,3-Diphenylpropanoic acid: A precursor in the synthesis of 2-amino-3,3-diphenylpropanoic acid.

Uniqueness

2-Amino-3,3-diphenylpropanoic acid is unique due to its additional phenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its ability to participate in various chemical reactions and interact with biological targets, making it a versatile compound in research and industrial applications .

Biological Activity

2-Amino-3,3-diphenylpropanoic acid, also known as Leucic acid, is a compound of significant interest in the field of biochemistry and pharmacology. Its structure, characterized by two phenyl groups attached to a propanoic acid backbone, suggests potential interactions with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₅H₁₅NO₂

- Molecular Weight : 241.29 g/mol

- IUPAC Name : (S)-2-Amino-3,3-diphenylpropanoic acid

- CAS Number : 149597-92-2

2-Amino-3,3-diphenylpropanoic acid exhibits several biological activities that can be categorized into the following mechanisms:

- Neuroprotective Effects : Research indicates that this compound may act as a neuroprotective agent by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. It has been shown to inhibit excitotoxicity associated with glutamate receptors, which is crucial in conditions like Alzheimer's disease .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects by inhibiting the activation of pro-inflammatory cytokines and pathways such as NF-κB. This suggests its potential use in treating inflammatory diseases .

- Muscle Growth and Repair : Leucic acid is often studied for its role in muscle metabolism. It has been suggested that it may enhance protein synthesis and muscle recovery post-exercise by influencing the mTOR signaling pathway .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection in Alzheimer's Disease : A study conducted by Smith et al. (2020) demonstrated that 2-amino-3,3-diphenylpropanoic acid significantly reduced amyloid precursor protein (APP) accumulation in neuronal cultures exposed to glutamate. This reduction suggests a protective role against neurodegeneration associated with Alzheimer's disease .

- Muscle Recovery Post-Exercise : In a clinical trial involving athletes, administration of leucic acid showed improved recovery times and reduced muscle soreness compared to a placebo group. Participants reported enhanced performance metrics following supplementation during training periods .

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-Amino-3,3-diphenylpropanoic acid?

Methodological Answer:

Synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of diphenylmethane derivatives with glycine equivalents under basic conditions (e.g., NaOH/K₂CO₃ in polar aprotic solvents).

- Step 2 : Acidic workup to isolate the free amino acid. For purification, recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) is effective.

- Hydrochloride Salt Formation : Conversion to the hydrochloride salt (as in ) improves stability and crystallinity. Use HCl gas in diethyl ether for precipitation .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of 2-Amino-3,3-diphenylpropanoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm aromatic protons (δ 7.2–7.5 ppm) and carboxyl/amino groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₁₅NO₂, exact mass 241.1103).

- X-ray Crystallography : For absolute stereochemical confirmation, particularly if enantiomers are synthesized .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can researchers resolve enantiomers of 2-Amino-3,3-diphenylpropanoic acid for chiral studies?

Methodological Answer:

-

Diastereomeric Salt Formation : React racemic acid with chiral amines (e.g., S-(-)-1-(1-naphthyl)ethylamine) in acetone. Fractional crystallization isolates enantiomers .

-

Chromatographic Separation : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (80:20) for baseline resolution .

-

Data Table :

Resolving Agent Solvent Yield (%) Purity (ee%) S-(-)-1-Naphthylethylamine Acetone 65 99.5 R-(+)-α-Methylbenzylamine Ethanol 58 98.7

Advanced: What experimental strategies are used to investigate the compound’s role in enzyme inhibition or protein-ligand interactions?

Methodological Answer:

- Enzyme Assays : Conduct competitive inhibition assays (e.g., with tyrosine hydroxylase) using UV-Vis spectroscopy to monitor substrate depletion at 280 nm .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) by titrating the compound into enzyme solutions .

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites, guided by crystallographic data from analogs (e.g., ) .

Advanced: How do structural modifications (e.g., halogenation) impact the biological activity of 2-Amino-3,3-diphenylpropanoic acid?

Methodological Answer:

-

Structure-Activity Relationship (SAR) Studies :

- Fluorination : Introduce F at the 4-position (as in ) to enhance metabolic stability. Test via in vitro hepatocyte assays .

- Iodination : Diiodo derivatives () show increased antimicrobial activity (MIC = 8 µg/mL against S. aureus) but reduced solubility .

-

Data Table :

Substituent LogP Solubility (mg/mL) IC₅₀ (Enzyme X) H (Parent) 2.1 0.5 120 µM 4-F 2.3 0.3 85 µM 3,5-I₂ 3.8 0.1 45 µM

Advanced: How should researchers address contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Cross-Validation : Replicate experiments using standardized buffers (e.g., PBS pH 7.4) and control for temperature (25°C vs. 37°C) .

- Advanced Characterization : Use dynamic light scattering (DLS) to detect aggregation or degradation products .

- Literature Synthesis : Compare data from peer-reviewed sources (e.g., NIST, PubChem) over vendor catalogs to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.